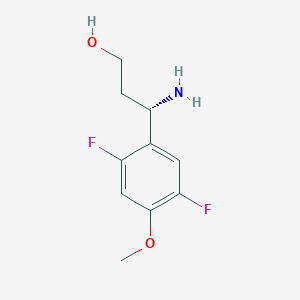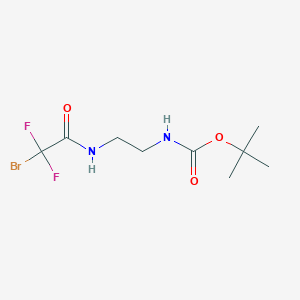
2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid is a complex organic compound used primarily in research and development. This compound is characterized by its unique structure, which includes benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid typically involves multiple stepsThe final step involves the coupling of the protected piperidine derivative with glycine or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the molecule during reactions, allowing for selective modification of other functional groups. This selective reactivity is crucial for its role in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((tert-Butoxycarbonyl)piperidin-4-yl)acetic acid
- 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
What sets 2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid apart is its dual protection with both benzyloxycarbonyl and tert-butoxycarbonyl groups. This dual protection allows for greater versatility in synthetic applications, enabling more complex and selective reactions .
Eigenschaften
Molekularformel |
C21H30N2O6 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-phenylmethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)22-11-9-16(10-12-22)13-23(14-18(24)25)19(26)28-15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
BXADKKTWKJIQOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)
![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)
![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
